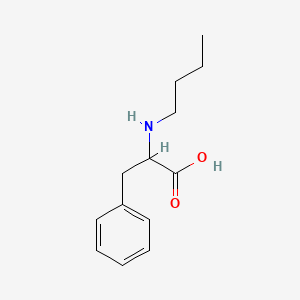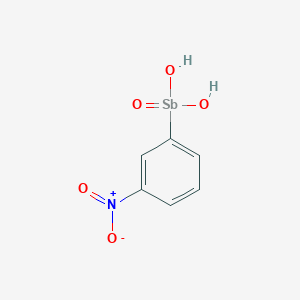
(3-Nitrophenyl)stibonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenyl)stibonic acid: is an organoantimony compound with the molecular formula C6H6NO5Sb It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an antimony atom bonded to the phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)stibonic acid typically involves the reaction of 3-nitrophenyl diazonium salts with antimony pentachloride. The process can be summarized in three main stages:
Preparation of 3-nitrophenyl diazonium salts: This is achieved by treating 3-nitroaniline with nitrous acid.
Formation of double diazonium-antimony salts: The diazonium salts are then reacted with antimony pentachloride to form double salts.
Decomposition of double salts: The double salts are decomposed using copper to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
化学反応の分析
Types of Reactions: (3-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Complex Formation: The antimony atom can form complexes with various ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Complex Formation: Ligands such as phosphines or amines are commonly used.
Major Products:
Reduction of the nitro group: Results in the formation of 3-aminophenylstibonic acid.
Substitution reactions: Can yield various substituted phenylstibonic acids depending on the reagents used.
科学的研究の応用
(3-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism of action of (3-Nitrophenyl)stibonic acid involves its interaction with biological molecules. The antimony atom can form complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
- Phenylstibonic acid
- 4-Nitrophenylstibonic acid
- 2-Nitrophenylstibonic acid
Comparison: (3-Nitrophenyl)stibonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to phenylstibonic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions .
特性
CAS番号 |
5430-17-1 |
|---|---|
分子式 |
C6H6NO5Sb |
分子量 |
293.88 g/mol |
IUPAC名 |
(3-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H;2*1H2;;/q;;;;+2/p-2 |
InChIキー |
IMKMIUXNPQNEEH-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


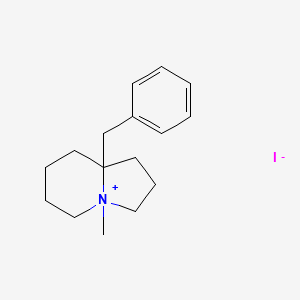

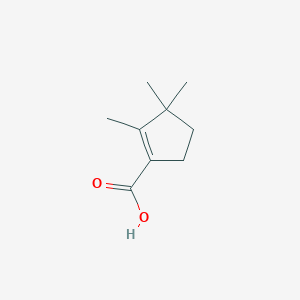
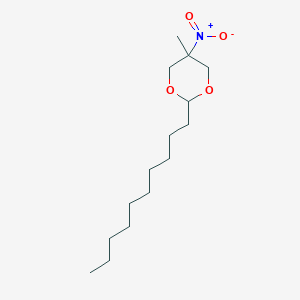
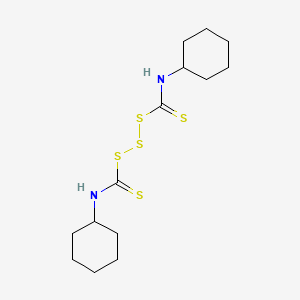



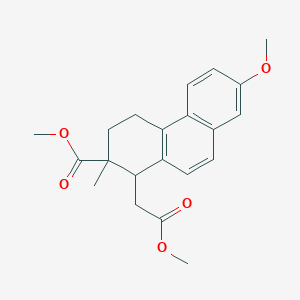
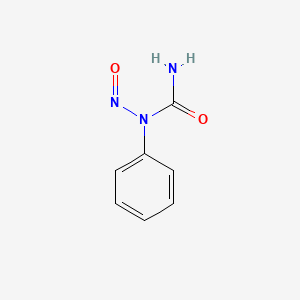

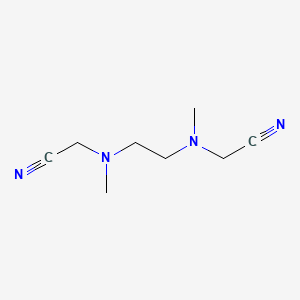
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
